molecular formula C19H26O15 B13432861 3,4-Bis(|A-D-glucopyranosyloxy)-5-hydroxybenzoic acid

3,4-Bis(|A-D-glucopyranosyloxy)-5-hydroxybenzoic acid

Cat. No.: B13432861
M. Wt: 494.4 g/mol
InChI Key: YESIQZRNYWCVNM-KDVRXZCESA-N
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Description

3,4-Bis(3-nitrofurazan-4-yl)furoxan is a compound that has garnered significant attention due to its high energy density and potential applications in various fields. This compound is known for its unique structure, which includes nitro groups and furazan rings, contributing to its energetic properties.

Preparation Methods

The synthesis of 3,4-Bis(3-nitrofurazan-4-yl)furoxan typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

3,4-Bis(3-nitrofurazan-4-yl)furoxan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents like potassium iodide.

    Substitution: The nitro groups in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include dinitrogen pentoxide for nitration and potassium iodide for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Bis(3-nitrofurazan-4-yl)furoxan has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis(3-nitrofurazan-4-yl)furoxan involves its interaction with molecular targets and pathways. The nitro groups in the compound play a crucial role in its energetic properties, contributing to its high energy release upon decomposition. The compound’s structure allows it to undergo rapid exothermic reactions, making it effective as an energetic material .

Comparison with Similar Compounds

3,4-Bis(3-nitrofurazan-4-yl)furoxan can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H26O15

Molecular Weight

494.4 g/mol

IUPAC Name

3-hydroxy-4,5-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]benzoic acid

InChI

InChI=1S/C19H26O15/c20-3-8-10(23)12(25)14(27)18(32-8)31-7-2-5(17(29)30)1-6(22)16(7)34-19-15(28)13(26)11(24)9(4-21)33-19/h1-2,8-15,18-28H,3-4H2,(H,29,30)/t8-,9-,10-,11-,12+,13+,14-,15-,18+,19-/m1/s1

InChI Key

YESIQZRNYWCVNM-KDVRXZCESA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O

Origin of Product

United States

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